molecular formula C13H14N4O3 B2953525 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2034319-86-1

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No. B2953525
CAS RN: 2034319-86-1
M. Wt: 274.28
InChI Key: JISXVLLFRGEZAK-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as OPM-315, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

Compounds with 1,2,4-oxadiazole structures have been studied for their antimicrobial properties against various bacteria and fungi. This compound could potentially be explored for its efficacy against specific pathogens .

Anticancer Agents

Derivatives of 1,3,4-oxadiazol have been reported as potential anticancer agents. The subject compound may be investigated for its anticancer activity and mechanism of action .

Agricultural Applications

Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. The compound might be used in the development of new pesticides or herbicides .

Drug Discovery

The oxadiazole ring is a common feature in many pharmaceuticals. Research into this compound could contribute to the discovery of new drugs with improved efficacy and safety profiles .

Protease Inhibition

Some oxadiazole derivatives have been studied for their ability to inhibit proteases like Trypanosoma cruzi cysteine protease cruzain. This compound could be evaluated for similar protease inhibition activities .

Scintillating Materials

Oxadiazoles are also used in the production of scintillating materials which are important in various scientific instruments. The subject compound could be explored for its properties in this field .

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-12-10(3-2-5-14-12)13(18)17-6-4-9(7-17)11-15-8-20-16-11/h2-3,5,8-9H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISXVLLFRGEZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone

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